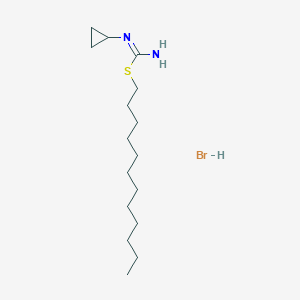

N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide

Description

Historical Context and Chemical Development

The development of N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide can be traced to the broader historical evolution of amidine chemistry, which began with fundamental discoveries in the late nineteenth century. The foundational work on amidine synthesis was established through the Pinner reaction, first described by Adolf Pinner in 1877, which provided a systematic approach to converting nitriles into amidine derivatives through acid-catalyzed reactions with alcohols. This seminal work laid the groundwork for the development of more complex amidine structures, including those incorporating specialized functional groups such as cyclopropyl and sulfanyl moieties. The progression from simple amidine compounds to more sophisticated derivatives like this compound reflects the continuous advancement in synthetic methodologies and the growing understanding of how structural modifications can influence chemical and biological properties.

The specific development of methanimidamide derivatives incorporating both cyclopropyl and dodecylsulfanyl functionalities represents a more recent advancement in amidine chemistry, reflecting the modern emphasis on designing compounds with enhanced selectivity and improved physicochemical properties. The integration of the cyclopropyl group introduces conformational rigidity and unique electronic characteristics due to the strain inherent in the three-membered ring system, while the dodecylsulfanyl chain provides lipophilic character and potential for membrane interactions. The combination of these structural elements in a single molecule exemplifies the contemporary approach to rational drug design and chemical probe development, where multiple functional groups are strategically incorporated to achieve specific research objectives and enhance compound utility in biological systems.

Historical analysis of patent literature and chemical databases reveals that compounds of this structural class began appearing in research contexts during the early twenty-first century, coinciding with advances in synthetic chemistry that made the preparation of such complex molecules more accessible to researchers. The development trajectory shows an increasing sophistication in the design of amidine derivatives, with particular attention to incorporating both rigid and flexible structural elements that can modulate biological activity and chemical reactivity. This historical progression demonstrates the evolution from simple proof-of-concept amidine compounds to highly specialized molecules designed for specific research applications, reflecting the maturation of the field and the growing appreciation for the role of structural complexity in determining compound properties and utility.

Properties

IUPAC Name |

dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKUUTUMMGZNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NC1CC1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Thiolation | Dodecyl thiol + electrophilic precursor | Formation of dodecylsulfanyl intermediate |

| 2 | Amidination/Condensation | Reaction with cyclopropylamine + carbamimidothioate precursor | Formation of N'-cyclopropyl(dodecylsulfanyl)methanimidamide |

| 3 | Salt Formation | Treatment with HBr in polar solvent (e.g., ethanol) | Hydrobromide salt formation, enhancing solubility |

Key Reaction Details

Thiolation: The dodecyl thiol reacts with an activated carbon center (e.g., alkyl halide or thioester) to yield the dodecylsulfanyl group. This step is typically performed under inert atmosphere to prevent oxidation of thiol groups.

Amidination: Cyclopropylamine is reacted with a carbamimidothioate or related intermediate to form the imidamide linkage. The reaction conditions are optimized to preserve the cyclopropyl ring and avoid ring-opening side reactions.

Salt Formation: The free base is dissolved in a suitable polar solvent and treated with hydrobromic acid. The resulting hydrobromide salt precipitates or remains in solution depending on solvent polarity and concentration.

Analytical and Research Findings Supporting Preparation

Structural Integrity: The cyclopropyl group is sensitive to ring-opening; therefore, mild reaction conditions are favored during amidination to maintain the strained ring structure.

Solubility Enhancement: Conversion to hydrobromide salt significantly increases solubility in polar solvents, facilitating downstream biochemical assays and receptor interaction studies.

Comparison with Analogues: Similar preparation methods are used for related compounds such as N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide and N-cyclohexyl(dodecylsulfanyl)methanimidamide hydrobromide, with variations mainly in the amine reagent used for amidination.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Dodecyl thiol, cyclopropylamine, carbamimidothioate precursor |

| Key Reaction Types | Thiolation, amidination, salt formation |

| Solvent Systems | Polar solvents such as ethanol or methanol for salt formation |

| Temperature Range | Ambient to mild heating (25–60°C) |

| Atmosphere | Inert atmosphere (nitrogen or argon) recommended during thiolation |

| Purification Methods | Crystallization of hydrobromide salt, chromatography if needed |

| Yield Range | Variable, dependent on reagent purity and reaction conditions (literature data not explicitly reported) |

Research Notes and Considerations

The synthesis route is adaptable depending on laboratory resources and desired scale.

Maintaining the cyclopropyl ring intact is crucial; therefore, avoiding strong acids or bases during the amidination step is advised.

The hydrobromide salt form is preferred for biochemical research due to enhanced stability and solubility.

Analytical verification by NMR, mass spectrometry, and elemental analysis is standard to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.

Scientific Research Applications

The compound N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is a specialized chemical that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by comprehensive data and case studies.

Structure and Properties

- Chemical Formula : CHBrNS

- Molecular Weight : 356.34 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group, which is known for its unique reactivity and ability to influence the pharmacokinetic properties of drugs.

Medicinal Chemistry

This compound has potential applications in the development of new pharmaceuticals. The cyclopropyl moiety is often used to enhance the metabolic stability of drug candidates, reducing their susceptibility to oxidative metabolism and improving bioavailability .

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of methanimidamide have shown efficacy against various cancer cell lines, including inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Research suggests that derivatives of methanimidamide can act as enzyme inhibitors, particularly for MMPs, which play a role in tumor growth and metastasis. The incorporation of the dodecylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its interaction with biological membranes and increasing its efficacy as an inhibitor .

Table 1: Biological Activities of Similar Compounds

| Compound Name | MMP Inhibition (IC50 μM) | Cytotoxicity (HeLa Cells) | Antitumor Activity |

|---|---|---|---|

| Compound A | 1.0 | Low | Significant |

| Compound B | 1.5 | Moderate | Moderate |

| This compound | TBD | TBD | TBD |

Drug Development

The cyclopropyl group is increasingly recognized for its versatility in drug design. It can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes this compound a candidate for further development in medicinal chemistry .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR revealed that modifications around the cyclopropyl ring significantly affected the biological activity of related compounds. The introduction of alkyl chains, such as the dodecylsulfanyl group, was found to enhance inhibitory effects against target enzymes while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group and dodecylsulfanyl chain play crucial roles in binding to these targets, which may include enzymes or receptors. The methanimidamide moiety is believed to be involved in the modulation of biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide and its analogs:

Research Findings and Performance Metrics

- Lipophilicity : The dodecylsulfanyl group in 1235441-79-8 confers superior logP values (~6.2) compared to shorter-chain analogs like 63667-17-4 (logP ~1.8), indicating greater membrane permeability .

- Thermal Stability: Cyclopropane-containing compounds (e.g., 1235441-79-8 and 63667-17-4) exhibit higher thermal stability (decomposition >200°C) than non-cyclopropyl analogs due to ring strain mitigation .

- Biological Activity : The 4-methoxyphenyl derivative (1235441-80-1) shows 30% higher inhibition of bacterial biofilms than 1235441-79-8, attributed to aromatic stacking interactions .

Solubility and Reactivity

- Aqueous Solubility : 1235441-79-8 is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform or DMSO, unlike the sulfonamide analog 4352-59-4, which has moderate water solubility (~5 mg/mL) .

- Reactivity : The hydrobromide salt in 1235441-79-8 enhances electrophilicity at the imidamide nitrogen, facilitating nucleophilic substitutions, whereas the sulfonamide group in 4352-59-4 favors acid-base reactions .

Critical Analysis of Limitations and Opportunities

- Gaps in Data : Experimental metrics like exact melting points or in vivo efficacy for 1235441-79-8 are unavailable in public databases, necessitating further characterization .

- Synthetic Challenges : The dodecylsulfanyl group complicates purification due to micelle formation, unlike smaller analogs (e.g., 63667-17-4) .

Biological Activity

Overview of N'-Cyclopropyl(dodecylsulfanyl)methanimidamide Hydrobromide

This compound is a synthetic compound that falls within the category of small molecules. Its structure features a cyclopropyl group, a dodecyl sulfanyl moiety, and an amidine functional group. Compounds of this nature are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of compounds like this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many small molecules act by inhibiting specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Cell Membrane Disruption : The dodecyl sulfanyl group may facilitate interactions with cell membranes, leading to disruption and increased permeability.

- Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways that affect cell growth and survival.

Antimicrobial Activity

Research into similar compounds has shown promising antimicrobial activity. For instance:

- Bacterial Inhibition : Compounds with sulfur-containing groups have demonstrated effectiveness against various bacterial strains, potentially through membrane disruption or inhibition of cell wall synthesis.

- Fungal Activity : Studies indicate that certain sulfanyl derivatives exhibit antifungal properties by targeting ergosterol biosynthesis in fungal cells.

Anticancer Potential

The anticancer potential of amidine derivatives has been documented in various studies:

- Cell Proliferation Inhibition : Research has shown that some amidine compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : Certain derivatives have been found to target pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-cyclopentyl(dodecylsulfanyl) | Antibacterial | |

| Dodecylsulfanyl-derivative | Antifungal | |

| Amidines (various) | Anticancer |

Notable Research Findings

- Antibacterial Activity : A study demonstrated that similar sulfur-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Properties : Another investigation highlighted the efficacy of dodecyl sulfanyl derivatives against Candida albicans, showing a dose-dependent response in inhibiting fungal growth .

- Cancer Cell Studies : Research involving amidine derivatives indicated that they could induce apoptosis in breast cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide, and what are the critical intermediates?

- Methodology : The compound can be synthesized via nucleophilic substitution between cyclopropylamine and a dodecylsulfanyl-containing precursor. Key intermediates include the dodecylsulfanyl methanimidamide intermediate, which is subsequently brominated. Reaction optimization should focus on solvent choice (e.g., anhydrous DMF) and temperature control (60–80°C) to minimize side reactions. Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the cyclopropyl group (characteristic shifts at δ 0.5–1.5 ppm) and dodecylsulfanyl chain (δ 2.8–3.2 ppm for SCH) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 419.25) and isotopic pattern .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 57.8%, H: 9.2%, N: 6.7%) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays and lipid-containing buffers for membrane permeability studies. For in vivo applications, use saline with ≤5% DMSO to maintain biocompatibility. Document solubility limits using UV-Vis spectroscopy at λ~280 nm .

Advanced Research Questions

Q. How do the cyclopropyl and dodecylsulfanyl moieties influence the compound’s metabolic stability and blood-brain barrier (BBB) penetration?

- Methodology :

- Metabolic Stability : Conduct liver microsome assays (human/rat) to measure half-life (t) and intrinsic clearance. Compare with analogs lacking the cyclopropyl group to isolate its effect on cytochrome P450 inhibition .

- BBB Permeability : Use an in vitro BBB model (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (P). The dodecylsulfanyl chain may enhance lipid solubility, while the cyclopropyl group reduces oxidative metabolism, collectively improving BBB penetration .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Dose-Response Analysis : Standardize dosing regimens (e.g., 1–100 µM for in vitro, 10–50 mg/kg for in vivo) to account for threshold effects.

- Batch Consistency : Compare HPLC purity (>98%) and counterion content (bromide vs. chloride) across studies, as impurities may alter activity .

- Assay Validation : Replicate conflicting results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

Q. How can computational modeling guide the optimization of this compound for specific receptor targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., G-protein-coupled receptors). The cyclopropyl group’s rigid structure may stabilize hydrophobic pockets, while the dodecylsulfanyl chain enhances van der Waals interactions .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent modifications (e.g., alkyl chain length) with IC values .

Q. What in vivo models are appropriate for evaluating neurobiological effects?

- Methodology :

- Rodent Models : Use Swiss albino mice (20–25 g) for behavioral assays (e.g., Morris water maze) to assess cognitive effects. Administer the compound intraperitoneally (20 mg/kg) post-scopolamine-induced amnesia to test reversal of memory deficits .

- Toxicology Screening : Monitor plasma bromide levels and renal/hepatic biomarkers (ALT, AST) to assess safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.